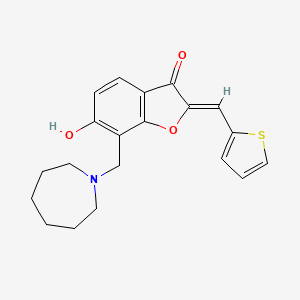

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c22-17-8-7-15-19(23)18(12-14-6-5-11-25-14)24-20(15)16(17)13-21-9-3-1-2-4-10-21/h5-8,11-12,22H,1-4,9-10,13H2/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMRVNMFLOGQHF-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions.

Attachment of the Thiophene Ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.

Final Functionalization: Hydroxylation and other functional group modifications can be carried out under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.

Substitution: The azepane and thiophene rings can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzofuranone, while reduction could produce a benzofuranol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, benzofuran derivatives are often studied for their potential as pharmaceuticals. This compound might exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its interactions with biological targets such as enzymes or receptors could lead to the development of new treatments for diseases.

Industry

Industrially, the compound might be used in the synthesis of materials with specific properties, such as polymers or dyes. Its functional groups allow for modifications that can enhance material performance.

Mechanism of Action

The mechanism of action of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, preventing substrate conversion.

Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Substituent Variations at Position 7

The azepan-1-ylmethyl group distinguishes the target compound from analogs with smaller or differently functionalized amine substituents:

Structural Impact :

- Azepan (7-membered ring) enhances membrane permeability but may reduce aqueous solubility compared to morpholine or piperidine derivatives.

Substituent Variations at Position 2

The thiophen-2-ylmethylene group contrasts with phenyl or heteroaromatic substituents in analogs:

Functional Impact :

- Thiophene vs. benzene : Thiophene’s lower aromaticity may increase reactivity in electrophilic substitutions.

Substituent Variations at Position 6

All compounds share a 6-hydroxy group , but additional substitutions vary:

Chemical Reactivity :

- The 6-hydroxy group is critical for acidity and metal chelation, which may influence biological activity or crystallization behavior.

Biological Activity

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets.

Chemical Structure

The molecular structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₉N₁O₃S |

| Molecular Weight | 321.42 g/mol |

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially alleviating symptoms of depression and anxiety.

- Antioxidant Activity : The hydroxyl group in the structure may contribute to its antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells.

- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity against certain cancer cell lines, indicating potential use in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar benzofuran derivatives, providing insights into the potential effects of this compound:

-

MAO Inhibition Studies :

- A study on benzofuran derivatives demonstrated significant MAO-A inhibitory activity with IC50 values ranging from 0.073 µM to 1.69 µM, indicating strong potential for mood disorder treatments .

- The interactions of these compounds with the active sites of MAO enzymes were characterized using in silico methods, revealing crucial binding interactions that enhance their inhibitory effects.

-

Cytotoxicity Tests :

- Cytotoxicity assays using NIH3T3 cells showed that related compounds were non-toxic at concentrations exceeding 100 µM, suggesting a favorable safety profile for further development .

- Compounds with similar structures exhibited selective cytotoxicity against specific cancer cell lines, thereby positioning them as candidates for anticancer drug development.

Inhibition Profiles of Related Compounds

| Compound | IC50 (µM) | Target Enzyme | Activity Type |

|---|---|---|---|

| Compound 1 | 0.073 ± 0.003 | MAO-A | Inhibitor |

| Compound 2 | 0.80 ± 0.04 | MAO-B | Inhibitor |

| Compound 3 | >100 | NIH3T3 Cells | Non-toxic |

Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | Breast Cancer | 15 | Moderate activity |

| Compound B | Lung Cancer | 25 | High activity |

| Compound C | Colon Cancer | >100 | Non-toxic |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzofuran-3(2H)-one derivatives, and how can they be adapted for synthesizing the target compound?

- Methodological Answer : Classical synthesis involves condensation reactions of substituted phenols with carbonyl compounds under acidic or basic conditions. For example, benzyl-protected intermediates (e.g., 6-(benzyloxy)-substituted benzofurans) are synthesized via Claisen-Schmidt condensation, followed by deprotection . Adapting this to the target compound would require introducing the azepan-1-ylmethyl and thiophen-2-ylmethylene groups via alkylation or Michael addition, with careful control of reaction stoichiometry and temperature to favor the (Z)-isomer .

Q. Which analytical techniques are essential for characterizing the structural and purity profile of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for confirming stereochemistry and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). For hydroxyl and carbonyl groups, infrared (IR) spectroscopy and X-ray crystallography (if crystals are obtainable) provide additional confirmation .

Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?

- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or resazurin-based) across cancer cell lines and normal cells to assess selectivity. Enzymatic inhibition studies (e.g., kinase or protease assays) can identify potential targets. Antioxidant activity via DPPH radical scavenging or FRAP assays is relevant given the phenolic hydroxyl group .

Advanced Research Questions

Q. How do metal-free [3,3]-sigmatropic rearrangement strategies compare to classical methods for synthesizing benzofuran derivatives?

- Methodological Answer : Metal-free approaches (e.g., thermally promoted [3,3]-sigmatropic rearrangements) offer advantages in atom economy and reduced metal contamination. For example, ether substrates can undergo rearrangement/aromatization to form benzofuran cores without transition-metal catalysts, as demonstrated in the synthesis of 2-arylbenzofuran natural products . This method could be adapted for the target compound by designing appropriate ether precursors and optimizing reaction temperatures (e.g., 80–120°C in THF) .

Q. How can conflicting data on biological activity be resolved when testing derivatives with similar substituents?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell line variability, serum concentration). Use standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., apoptosis vs. proliferation assays). Structure-Activity Relationship (SAR) studies with systematic substitution (e.g., varying the azepane ring size or thiophene position) can isolate critical functional groups. Computational docking (e.g., AutoDock Vina) may predict binding modes to reconcile discrepancies .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

- Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask or potentiometric methods.

- Phase 2 : Assess abiotic degradation (hydrolysis, photolysis) under controlled pH and UV light.

- Phase 3 : Use soil/water microcosms to study biodegradation (OECD 301F) and bioaccumulation in model organisms (e.g., Daphnia magna).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.